molecular formula C₈H₁₀O₃ B041959 3-(2-Hydroxyethoxy)phenol CAS No. 20150-19-0

3-(2-Hydroxyethoxy)phenol

Cat. No. B041959
CAS RN: 20150-19-0
M. Wt: 154.16 g/mol
InChI Key: KKOWMCYVIXBCGE-UHFFFAOYSA-N
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Patent
US07220773B2

Procedure details

To a solution of lithium aluminum hydride (455 mg, 12 mmol) in tetrahydrofuren was dropped ethyl [3-(acetyloxy)phenoxy]acetate (1.19 g, 5 mmol) in tetrahydrofuran (20 ml) at room temperature, and the mixture was stirred for 2 hours at room temperature. The reaction was quenched by 10% hydrochloric acid and the mixture was extracted with ethyl acetate. The organic layer was washed with water, 10% hydrochloric acid, an aqueous saturated sodium hydrogencarbonate solution and an aqueous saturated sodium chloride solution. The organic layer was dried over sodium sulfate. The solvent was removed under reduced pressure to give 3-(2-hydroxyethoxy)phenol (864 mg, quantitatively).
Quantity
455 mg
Type
reactant
Reaction Step One
Name
ethyl [3-(acetyloxy)phenoxy]acetate
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O:10][C:11]1[CH:12]=[C:13]([CH:21]=[CH:22][CH:23]=1)[O:14][CH2:15][C:16](OCC)=[O:17])(=O)C>O1CCCC1>[OH:17][CH2:16][CH2:15][O:14][C:13]1[CH:12]=[C:11]([OH:10])[CH:23]=[CH:22][CH:21]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
455 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
ethyl [3-(acetyloxy)phenoxy]acetate
Quantity
1.19 g
Type
reactant
Smiles
C(C)(=O)OC=1C=C(OCC(=O)OCC)C=CC1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched by 10% hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water, 10% hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCCOC=1C=C(C=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.